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Compound of Interest

Compound Name: Zastaprazan

Cat. No.: B8201583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of

Zastaprazan (JP-1366), a novel potassium-competitive acid blocker (P-CAB). It details the

metabolic pathways, identifies the key enzymes involved, and presents the experimental

protocols used for metabolite identification and characterization, offering valuable insights for

drug development professionals.

Executive Summary
Zastaprazan undergoes extensive hepatic metabolism, primarily mediated by cytochrome

P450 (CYP) enzymes, with CYP3A4 and CYP3A5 playing the most significant roles. In vitro

studies in human hepatocytes have identified a total of 23 metabolites, comprising 18 phase I

and 5 phase II metabolites. The primary metabolic pathways include N-dearylation,

hydroxylation, dihydroxylation, and glucuronidation. Unlike many proton pump inhibitors,

Zastaprazan's metabolism is not significantly affected by CYP2C19 polymorphisms. This guide

synthesizes the available data on Zastaprazan's biotransformation, providing detailed

experimental methodologies and quantitative data to support further research and

development.

Metabolic Pathways and Metabolite Profile
Zastaprazan is subject to a variety of metabolic reactions, leading to a diverse range of

metabolites. The identified biotransformation pathways are summarized below.
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Phase I Metabolism
Phase I metabolism of Zastaprazan involves several oxidative and hydrolytic reactions:

Hydroxylation: Formation of M1, M19, M21.

Dihydroxylation: Formation of M7, M8, M14, M22.

Trihydroxylation: Formation of M13, M18.

Hydroxylation and Reduction: Formation of M20.

Dihydroxylation and Reduction: Formation of M9, M16.

N-dearylation: Formation of M6.

N-dearylation combined with oxidation:

N-dearylation and Hydroxylation (M3, M4).

N-dearylation and Dihydroxylation (M5).

N-dearylation and Trihydroxylation (M2).

Hydrolysis: Formation of M23.[1][2][3]

Phase II Metabolism
Phase II metabolism involves the conjugation of phase I metabolites:

Glucuronidation: M1 undergoes glucuronidation to form M15, a reaction catalyzed by

UGT2B7 and UGT2B17. M11 is also a hydroxylation and glucuronidation product.[1][2][3]

Sulfation: Formation of M17 (hydroxylation and sulfation) and M10, M12 (dihydroxylation and

sulfation).[1][2]

The following diagram illustrates the principal metabolic pathways of Zastaprazan.
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Caption: Zastaprazan Phase I and Phase II Metabolic Pathways.

Quantitative Metabolic Data
The following tables summarize the quantitative data from in vitro metabolism studies of

Zastaprazan.

Metabolic Stability of Zastaprazan in Hepatocytes
Zastaprazan's metabolic stability varies across species. It is highly metabolized in human, dog,

and mouse hepatocytes, while showing moderate metabolism in rat and monkey hepatocytes.

[1]
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Species

Intrinsic
Clearance
(CLint,
µL/min/10^6
cells)

Half-life (t1/2,
min)

Hepatic
Extraction
Ratio (HER)

Classification

Human 196.3 14.1 0.79 High

Dog 240.2 11.5 0.83 High

Monkey 146.4 18.9 0.72 Moderate

Mouse 258.1 10.7 0.84 High

Rat 139.7 19.8 0.71 Moderate

Data adapted from Lee et al., 2024.[1]

Formation Rates of Zastaprazan Metabolites by
Recombinant CYP Isozymes
The formation rates of various metabolites were measured after incubating Zastaprazan with

specific human cDNA-expressed CYP isozymes. CYP3A4 and CYP3A5 were the primary

enzymes responsible for the formation of most metabolites.[4]
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Metabolite
Formation
Pathway

Major Forming
CYP Isozymes

Formation
Rate (pmol/mg
protein/min)
by CYP3A4

Formation
Rate (pmol/mg
protein/min)
by CYP3A5

M1 Hydroxylation
CYP3A4,

CYP3A5
~150 ~120

M3
N-dearylation,

Hydroxylation

CYP3A4,

CYP3A5
~25 ~20

M4
N-dearylation,

Hydroxylation

CYP3A4,

CYP3A5
~20 ~15

M6 N-dearylation
CYP3A4,

CYP3A5
~110 ~90

M8 Dihydroxylation
CYP3A4,

CYP3A5
~40 ~35

M9
Dihydroxylation,

Reduction

CYP3A4,

CYP3A5
~15 ~10

M13 Trihydroxylation
CYP3A4,

CYP3A5
~20 ~15

M14 Dihydroxylation
CYP3A4,

CYP3A5
~30 ~25

M16
Dihydroxylation,

Reduction

CYP3A4,

CYP3A5
~10 ~8

M18 Trihydroxylation
CYP3A4,

CYP3A5
~12 ~10

M19 Hydroxylation
CYP3A4,

CYP3A5
~25 ~20

M21 Hydroxylation
CYP3A4,

CYP3A5
~80 ~70

M22 Dihydroxylation
CYP3A4,

CYP3A5
~18 ~15
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Approximate values interpreted from graphical data in Lee et al., 2024.[4] Minor contributions

from CYP1A2, 2C8, 2C9, 2C19, and 2D6 were also observed for some metabolites.[1][2][3]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of metabolism studies. The

following sections outline the protocols used for Zastaprazan's in vitro metabolic profiling.

Metabolic Stability in Hepatocytes
Objective: To determine the rate of Zastaprazan metabolism in hepatocytes from different

species.

Hepatocyte Preparation: Cryopreserved hepatocytes (human, dog, monkey, mouse, rat) are

thawed in a 37°C water bath.

Cell Suspension: The cells are suspended in incubation medium to a final concentration of

0.5 x 10^6 viable cells/mL.

Incubation:

Hepatocyte suspensions are pre-incubated at 37°C for 5 minutes.

Zastaprazan is added to a final concentration of 1 µM to initiate the reaction.

Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold

acetonitrile containing an internal standard (e.g., SN-38-Glucuronide).[1]

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is

collected for analysis.

Analysis: The concentration of the remaining Zastaprazan is quantified using a validated LC-

MS/MS method.[1]

Metabolite Identification in Human Hepatocytes
Objective: To identify the metabolites of Zastaprazan formed in human hepatocytes.
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Incubation:

A suspension of pooled human hepatocytes (0.5 x 10^6 cells/mL) is prepared.

Zastaprazan (10 µM) is added to the hepatocyte suspension.

The mixture is incubated for 60 minutes at 37°C in a CO2 incubator.[4]

Reaction Termination and Extraction: The reaction is quenched with two volumes of cold

acetonitrile.

Sample Processing: The sample is vortexed and centrifuged. The supernatant is evaporated

to dryness and then reconstituted in a suitable solvent for injection.

Analysis: Metabolites are identified using high-resolution LC-MS/MS (e.g., Q-Exactive

Orbitrap mass spectrometer). Full MS scans and data-dependent MS/MS scans are

performed to determine the accurate mass and fragmentation patterns of potential

metabolites.[1]

CYP Reaction Phenotyping
Objective: To identify the specific CYP isozymes responsible for Zastaprazan metabolism.

Reaction Mixture Preparation:

A reaction mixture is prepared containing 50 mM potassium phosphate buffer (pH 7.4),

250 mM magnesium chloride, and human cDNA-expressed CYP isozymes (e.g., CYPs

1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5) at a final concentration of 4

pmol.[1]

Incubation:

Zastaprazan (5 µM) is added to the reaction mixture.

The reaction is initiated by adding an NADPH-generating system.

The mixture is incubated for 30 minutes at 37°C.[4]
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Reaction Termination: The reaction is stopped by adding cold acetonitrile.

Analysis: The formation of metabolites is monitored by LC-MS/MS to determine the activity of

each CYP isozyme.[4]

Analytical Methodology: LC-MS/MS
The identification and quantification of Zastaprazan and its metabolites are performed using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Chromatographic Conditions
LC System: Nexera X2 (Shimadzu) or equivalent.[1]

Column: ACQUITY UPLC HSS T3 (1.8 µm, 100 × 2.1 mm).[1]

Mobile Phase A: 0.1% formic acid in 5% acetonitrile.[1]

Mobile Phase B: 0.1% formic acid in 95% acetonitrile.[1]

Gradient Elution: A typical gradient runs from 4% to 95% mobile phase B over approximately

40 minutes to ensure separation of all metabolites.[1]

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Conditions
Mass Spectrometer: Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or a triple

quadrupole instrument for quantification.[1]

Ionization Mode: Positive-ion electrospray ionization (ESI).[1]

Scan Mode: Full MS scan with data-dependent MS/MS for metabolite identification. Selected

reaction monitoring (SRM) is used for quantification.[1]

Key Parameters: Capillary temperature (350°C), sheath gas flow rate (40 units), and

auxiliary gas flow rate (10 units).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/publication/381452036_In_Vitro_Metabolism_and_Transport_Characteristics_of_Zastaprazan
https://www.benchchem.com/product/b8201583?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207335/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following workflow diagram illustrates the general process for Zastaprazan metabolite

identification.
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Caption: General workflow for in vitro metabolite identification.

Conclusion
Zastaprazan is extensively metabolized in vitro, primarily through CYP3A4 and CYP3A5-

mediated oxidation, followed by Phase II conjugation. A total of 23 metabolites have been

characterized, with hydroxylation and N-dearylation being key initial transformation steps. The

detailed protocols and quantitative data presented in this guide provide a solid foundation for

researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating

further studies and supporting the ongoing development of Zastaprazan as a therapeutic

agent. The lack of significant CYP2C19 involvement is a notable feature, potentially indicating a

lower risk of certain drug-drug interactions compared to other acid suppressants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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